3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Description
This compound features a thiazolo[4,3-d]pyrimidine-5,7-dione core fused with a piperazine moiety substituted at position 4 with a 2,3-dimethylphenyl group. The structure includes an isopropyl group at position 6, contributing to steric bulk and lipophilicity.
- Alkylation of arylpiperazines (e.g., 1-(2,3-dimethylphenyl)piperazine) with chloroacetyl chloride to form intermediates for coupling .
- Core structure assembly: Thiazolo[4,3-d]pyrimidine-dione cores are typically synthesized via cyclization of thioamide precursors or multi-component reactions .
- Coupling reactions: The piperazine-carbonyl pharmacophore is introduced via nucleophilic substitution or condensation, as seen in related thiazolo-pyrimidine derivatives .
Potential applications include CNS targeting (due to the arylpiperazine motif, common in serotonin/dopamine receptor ligands) or enzyme inhibition (via the dione’s electron-deficient core). However, specific biological data for this compound remain unreported in the provided evidence.
Properties
IUPAC Name |
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-propan-2-yl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-12(2)26-19(27)17-16(22-21(26)29)18(30-23-17)20(28)25-10-8-24(9-11-25)15-7-5-6-13(3)14(15)4/h5-7,12H,8-11H2,1-4H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMJQGYQUXWTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C4C(=NS3)C(=O)N(C(=O)N4)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multiple steps, starting with the preparation of the piperazine and thiazolopyrimidine intermediates. Common synthetic routes include:
Formation of the Piperazine Intermediate: This step involves the reaction of 2,3-dimethylphenylamine with piperazine under controlled conditions to form the piperazine intermediate.
Formation of the Thiazolopyrimidine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine core.
Coupling Reactions: The final step involves coupling the piperazine intermediate with the thiazolopyrimidine core using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
- Oxidation
Biological Activity
The compound 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is an organic compound with a complex structure that combines elements of piperazine and thiazolopyrimidine. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C21H25N5O3S
- Molecular Weight : 427.52 g/mol
- LogP : 3.2854 (indicating moderate lipophilicity)
- Polar Surface Area : 69.181 Ų
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally related to thiazolo[4,3-d]pyrimidines. For instance:
- A derivative of this compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium , with minimum inhibitory concentrations (MIC) indicating effective inhibition of bacterial growth .
- The presence of specific substituents on the thiazole ring has been shown to enhance antimicrobial efficacy by increasing lipophilicity and improving cellular penetration .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Studies indicate that derivatives exhibit varying degrees of cytotoxicity against cancer cell lines such as Caco-2 and A549 . For example, certain derivatives reduced cell viability significantly compared to controls .
- The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole ring can lead to enhanced anticancer activity. Specifically, compounds with electron-withdrawing groups showed improved efficacy against these cancer cell lines .
Table 1: Summary of Biological Activities
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
- Interference with Cellular Processes : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways that regulate cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural analogs and their key differences:
Structural and Functional Insights:
Core Heterocycle: Thiazolo[4,3-d]pyrimidine (target compound) vs. Thieno[2,3-d]pyrimidine : Replacing thiazole with thiophene increases π-stacking capacity but reduces hydrogen-bonding ability.
Piperazine Substituents :
- 2,3-Dimethylphenyl (target) vs. 3-chlorophenyl : Methyl groups enhance lipophilicity and steric hindrance, while chlorine introduces electron withdrawal, affecting piperazine basicity and receptor interactions.
Position 6 Substituents :
- Isopropyl (target) vs. propyl : Branched isopropyl may improve metabolic stability compared to linear propyl.
Biological Activity: Arylpiperazine-thiazolo-pyrimidines (e.g., PubChem compound ) are hypothesized to target 5-HT1A/D2 receptors due to structural similarity to known ligands. Pyrrolo[3,4-d]pyridazinones exhibit antimicrobial activity, suggesting the target compound’s dione moiety could similarly disrupt bacterial enzymes.
Research Findings and Data Gaps
- Synthetic Yields: Analogous compounds (e.g., pyrrolo[3,4-d]pyridazinones) are synthesized in 60–85% yields via alkylation and cyclization , suggesting efficient routes for the target compound.
- Solubility : Thiazolo-pyrimidine-diones are typically poorly water-soluble due to planar aromatic cores; isopropyl and arylpiperazine groups exacerbate this .
- Bioactivity Predictions : The target compound’s structural features align with kinase inhibitors (dione as ATP-binding site competitor) or antimicrobials (via interference with folate metabolism).
Critical Data Needs:
- Experimental IC50/EC50 values for enzymatic or cellular assays.
- ADMET profiles : Metabolic stability, CYP inhibition, and bioavailability studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
